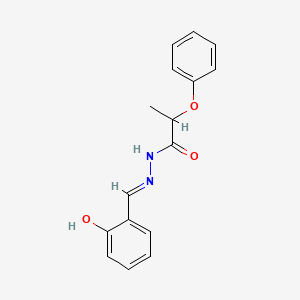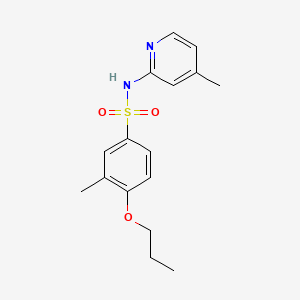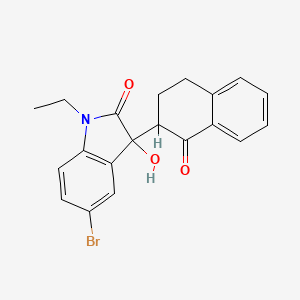![molecular formula C26H28N2O3 B15282987 N,N-diallyl-4-{4-[(diallylamino)carbonyl]phenoxy}benzamide](/img/structure/B15282987.png)
N,N-diallyl-4-{4-[(diallylamino)carbonyl]phenoxy}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diallyl-4-{4-[(diallylamino)carbonyl]phenoxy}benzamide is a complex organic compound characterized by its unique structure, which includes multiple allyl groups and a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diallyl-4-{4-[(diallylamino)carbonyl]phenoxy}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of diallylamine with 4-aminobenzamide under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
N,N-diallyl-4-{4-[(diallylamino)carbonyl]phenoxy}benzamide can undergo various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The benzamide core can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may include the use of strong acids or bases, and solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N,N-diallyl-4-{4-[(diallylamino)carbonyl]phenoxy}benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a drug candidate or its role in drug delivery systems.
Industry: It can be used in the development of new materials with specific properties, such as adhesives or coatings.
Mecanismo De Acción
The mechanism of action of N,N-diallyl-4-{4-[(diallylamino)carbonyl]phenoxy}benzamide involves its interaction with molecular targets such as enzymes or receptors. The allyl groups may facilitate binding to these targets, while the benzamide core can interact with specific sites on the target molecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-diallyl-4-aminobenzenesulfonamide
- N,N-diallyl-4-methylbenzenesulfonamide
- N,N-diallyldichloroacetamide
Uniqueness
N,N-diallyl-4-{4-[(diallylamino)carbonyl]phenoxy}benzamide is unique due to its specific structure, which includes both allyl groups and a benzamide core. This combination of functional groups provides distinct chemical properties and reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C26H28N2O3 |
|---|---|
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
4-[4-[bis(prop-2-enyl)carbamoyl]phenoxy]-N,N-bis(prop-2-enyl)benzamide |
InChI |
InChI=1S/C26H28N2O3/c1-5-17-27(18-6-2)25(29)21-9-13-23(14-10-21)31-24-15-11-22(12-16-24)26(30)28(19-7-3)20-8-4/h5-16H,1-4,17-20H2 |
Clave InChI |
ZERRCFZJRNGSJG-UHFFFAOYSA-N |
SMILES canónico |
C=CCN(CC=C)C(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)N(CC=C)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methanone](/img/structure/B15282913.png)
![N-(4-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15282916.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-phenylpropanamide](/img/structure/B15282921.png)

![2-[3-(3,4-dimethoxyphenyl)-5-(methylsulfanyl)-1H-pyrazol-1-yl]-4,6-bis(4-methyl-1-piperazinyl)-1,3,5-triazine](/img/structure/B15282929.png)
![3-(1-Benzofuran-2-yl)-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282936.png)
![3-(1-Benzofuran-2-yl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282944.png)
![2-{[(4,5-Dichloro-2-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B15282954.png)
![3-(1-Benzofuran-2-yl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282959.png)

![4-methyl-N-[4-phenyl-6-(4-pyridinyl)-2-pyrimidinyl]benzenesulfonamide](/img/structure/B15282981.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-1,3-thiazol-2-amine](/img/structure/B15282982.png)

